DLinDMA

描述

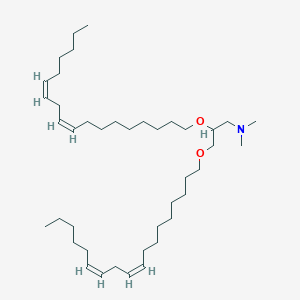

1,2-二亚油酰氧基-N,N-二甲基-3-氨基丙烷 (DLinDMA) 是一种可电离的阳离子脂质,在稳定核酸脂质颗粒 (SNALP) 的制剂中起着至关重要的作用。这些颗粒对于核酸 (如小干扰 RNA (siRNA)) 的递送至关重要,这些核酸用于基因调控和疾病治疗。

准备方法

化学反应分析

科学研究应用

Gene Delivery Systems

DLinDMA is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The unique properties of this compound contribute to its efficacy in gene silencing applications.

Case Studies

- Hepatocyte Targeting : In vivo studies have shown that LNPs containing this compound effectively silence genes in hepatocytes, which are crucial for liver function. For instance, LNPs demonstrated a potent knockdown of the GAPDH gene in antigen-presenting cells (APCs) following systemic administration .

- Primary Antigen-Presenting Cells : Research indicated that LNPs with this compound achieved substantial gene silencing in primary macrophages and dendritic cells. At concentrations as low as 1 µg/ml, significant reductions in GAPDH expression were observed, highlighting the potential for treating immunologically mediated diseases .

Vaccine Development

This compound is also pivotal in the development of mRNA vaccines. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable component in vaccine formulations.

Lipid Nanoparticle Composition

The incorporation of this compound into lipid nanoparticles improves their structural integrity and biocompatibility, which are essential for effective vaccine delivery. The lipid's unsaturation contributes to better cellular uptake and endosomal escape, critical factors for mRNA vaccines .

Clinical Applications

- COVID-19 Vaccines : The successful deployment of mRNA vaccines against COVID-19 has highlighted the role of lipids like this compound in formulating effective vaccine delivery systems. These nanoparticles ensure that mRNA reaches target cells efficiently, eliciting robust immune responses .

Therapeutic Formulations

Beyond gene delivery and vaccines, this compound has potential applications in other therapeutic areas, including cancer treatment and immunotherapy.

Cancer Therapy

This compound-based lipid nanoparticles can be engineered to deliver therapeutic agents directly to tumor cells, enhancing treatment efficacy while minimizing systemic toxicity. Studies have shown that these formulations can encapsulate chemotherapeutic drugs alongside nucleic acids, providing a dual-action approach to cancer therapy .

Immunotherapy

In immunotherapy, this compound can be used to deliver antigens or adjuvants that stimulate an immune response against tumors or infectious diseases. The ability of LNPs to enhance antigen presentation makes them suitable candidates for developing novel immunotherapeutic strategies .

Safety and Toxicity Profiles

The safety profile of this compound has been assessed through various cytotoxicity studies. Results indicate that LNPs containing this compound exhibit lower toxicity compared to traditional transfection reagents like polyethyleneimine (PEI), making them safer alternatives for use in clinical settings .

作用机制

相似化合物的比较

生物活性

DLinDMA, or 1,2-dilinoleoyl-3-dimethylammonium-propane, is a cationic lipid that has garnered attention for its potential in gene delivery systems, particularly in the context of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its efficacy as a delivery vector for nucleic acids, its immunogenicity, and various case studies highlighting its applications in gene therapy.

Overview of this compound

This compound is a member of a class of lipids known for their ability to form stable nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of genetic material into cells, making them valuable tools in therapeutic applications, including gene therapy and vaccine development.

Case Study: Lafora Disease

A significant study demonstrated the effectiveness of this compound in delivering plasmid DNA for the treatment of Lafora disease, a rare neurodegenerative disorder. The research involved formulating nanosized liposomes containing this compound and assessing their transfection efficiency in HEK293 and neuroblastoma cells. Key findings included:

- Transfection Efficiency : Liposomes containing this compound exhibited high transfection rates with minimal cytotoxicity and negligible hemolysis.

- Biological Activity : Successful expression of the laforin protein was confirmed through Western blotting, indicating the biological activity of the delivered gene .

| Parameter | This compound Liposomes | DOTAP Liposomes |

|---|---|---|

| Transfection Efficiency | High | Moderate |

| Cytotoxicity | Minimal | Moderate |

| Hemolysis | Negligible | Low |

Immunogenicity Assessment

The immunogenic properties of cationic lipids like this compound are critical for their application in therapeutic contexts. Research indicates that while this compound can induce immune responses, its formulation within LNPs can mitigate adverse effects. Notably:

- Complement Activation : Studies have shown that LNPs containing this compound can activate complement pathways but at lower levels compared to other cationic lipids. This reduced activation may lead to fewer side effects associated with immune responses .

- Cellular Uptake : Enhanced cellular uptake was observed with LNPs incorporating this compound, which is essential for effective gene silencing and therapeutic outcomes .

Comparative Efficacy in Gene Silencing

In a comparative study assessing various lipid formulations for siRNA delivery, LNPs containing this compound were shown to facilitate significant gene knockdown. The results indicated:

- Gene Silencing Potency : At concentrations as low as 1 µg/ml, LNPs with this compound achieved approximately 60% silencing of GAPDH in primary macrophages and dendritic cells.

- Uptake Mechanism : The study highlighted that LNPs with this compound effectively disrupt endosomal membranes post-uptake, allowing for efficient release of siRNA into the cytosol .

属性

IUPAC Name |

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQBIAXADRDUGK-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871258-12-7 | |

| Record name | Dlindma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DLINDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。